molecular formula C24H28N2O6S2 B586735 Thiorphan Disulfide CAS No. 123658-06-0

Thiorphan Disulfide

Cat. No. B586735
M. Wt: 504.616
InChI Key: QGHBJQCOYUZBCX-UHFFFAOYSA-N
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Description

Thiorphan Disulfide is an impurity of Racecadotril . It is a peptidyl thiourea derivative that has a high affinity for acetylcholine receptors . It inhibits the binding of acetylcholine to these receptors, leading to reduced muscle contraction . Thiorphan Disulfide may also be an inhibitor of ion channels and ligands for cell surface receptors .


Synthesis Analysis

Thiorphan Disulfide can be synthesized through an electrolytic approach based on a microfluidic reactor . This method is proposed for the green synthesis of thiuram disulfides, which are versatile free radical initiators . The electro-oxidation reactions avoid the over-oxidation of sodium dithiocarbamates and the generation of waste salts .


Molecular Structure Analysis

The molecular weight of Thiorphan Disulfide is 504.62 . Its chemical formula is C24H28N2O6S2 . The exact mass is 504.14 . The elemental analysis shows that it contains C, 57.13; H, 5.59; N, 5.55; O, 19.02; S, 12.71 .


Chemical Reactions Analysis

The interconversion between dithiol and disulfide groups is a redox reaction . The free dithiol form is in the reduced state, and the disulfide form is in the oxidized state . In the oxidized (disulfide) state, each sulfur atom has lost a bond to hydrogen and gained a bond to sulfur .


Physical And Chemical Properties Analysis

The chemical formula of Thiorphan Disulfide is C24H28N2O6S2 . Its molecular weight is 504.62 . The exact mass is 504.14 . The elemental analysis shows that it contains C, 57.13; H, 5.59; N, 5.55; O, 19.02; S, 12.71 .

Scientific Research Applications

  • Thiorphan Degradation Studies : Thiorphan's degradation leads to the generation of diastereoisomers of the corresponding disulfide. The kinetics of thiorphan degradation under various storage conditions have been investigated to optimize conservation and propose stable injectable forms (Giménez et al., 1988).

  • Formation of Disulfide Bonds in Cytoplasmic Proteins : Mutations in Escherichia coli allowing disulfide bond formation in the cytoplasm have implications for the folding and activity of cytoplasmic proteins, highlighting the role of thioredoxin reductase in maintaining cysteines reduced (Derman et al., 1993).

  • Disulfides in Organic Chemistry : Disulfides, including those related to thiorphan, are valuable in organic synthesis. The oxidative coupling of thiols is a primary route for disulfide preparation, with nanocatalysts showing significant catalytic activity (Shiri et al., 2017).

  • Engineered Pathway for Protein Disulfide Bonds : An engineered pathway in Escherichia coli demonstrates how mutations can alter protein function significantly, including the formation of disulfide bonds, which is crucial for protein folding and stability (Masip et al., 2004).

  • Metal-Free Synthesis of Disulfides : Metal-free approaches for synthesizing disulfides have been developed, highlighting the utility of thiolation reactions in creating S-S, S-N, and S-C bonds under mild conditions (Rattanangkool et al., 2014).

  • Role of Disulfide Bonds in Biological Materials : The study of disulfide bonds in biological materials like blood can reveal insights into the splitting of disulfide bonds by reduced heme, indicating significant biochemical interactions (Ellman, 1959).

  • Disulfide Bond Formation in Bacteria : In Escherichia coli, disulfide bond formation can occur in the cytoplasm under certain conditions, reversing the typical role of thioredoxins. This has implications for understanding how the reducing environment in the cytoplasm is maintained (Stewart et al., 1998).

  • Sulfur Chemistry in Polymer and Materials Science : Disulfide bonds, including those related to thiorphan, play a crucial role in polymer and materials science, impacting areas from medicine to nanotechnology (Mutlu et al., 2018).

Safety And Hazards

The safety data sheet for Thiorphan, the active metabolite of Racecadotril, should be referred to for information on safety and hazards .

Future Directions

Thiorphan Disulfide, as a part of peptide-drug conjugates, has potential applications in targeted cancer therapy . It also has potential implications for the prevention of neurodegenerative diseases involving glutamate-mediated excitotoxic neuronal death .

properties

IUPAC Name

2-[[2-benzyl-3-[[2-benzyl-3-(carboxymethylamino)-3-oxopropyl]disulfanyl]propanoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O6S2/c27-21(28)13-25-23(31)19(11-17-7-3-1-4-8-17)15-33-34-16-20(24(32)26-14-22(29)30)12-18-9-5-2-6-10-18/h1-10,19-20H,11-16H2,(H,25,31)(H,26,32)(H,27,28)(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGHBJQCOYUZBCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CSSCC(CC2=CC=CC=C2)C(=O)NCC(=O)O)C(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thiorphan Disulfide

CAS RN

123658-06-0
Record name Thiorphan disulfide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123658060
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name THIORPHAN DISULFIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HR9WVE18MH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
2
Citations
VP Ranta, KM Hämäläinen, S Auriola, A Urtti - Journal of Chromatography B …, 1998 - Elsevier
… /v) revealed that thiorphan disulfide was also formed in GBR … compounds were diastereomers of thiorphan disulfide with a [… area of the enantiomers of thiorphan disulfide. This might be …
Number of citations: 14 www.sciencedirect.com
DM Lambert, F Mergen, JH Poupaert… - European journal of …, 1993 - Elsevier
… the main metabolite corresponding to thiorphan (about 60% of the recovered radioactivity) 30 min after iv injection, whereas acetorphan, thiorphan benzyl ester or thiorphan disulfide …
Number of citations: 22 www.sciencedirect.com

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